Vismione A

Description

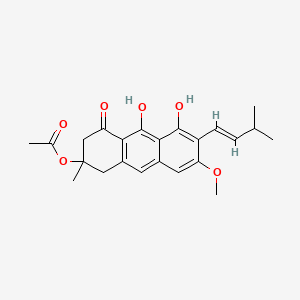

Vismione A is a prenylated anthranoid (anthraquinone derivative) first isolated from the leaves of Vismia guicnensis, a plant in the Guttiferae family . Structurally, it belongs to the vismione group of compounds characterized by a central anthraquinone scaffold modified with prenyl or methylprenyl side chains. These modifications are critical for their bioactivity, particularly cytotoxicity and antiparasitic properties.

Properties

CAS No. |

70322-88-2 |

|---|---|

Molecular Formula |

C23H26O6 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

[5,10-dihydroxy-7-methoxy-2-methyl-6-[(E)-3-methylbut-1-enyl]-4-oxo-1,3-dihydroanthracen-2-yl] acetate |

InChI |

InChI=1S/C23H26O6/c1-12(2)6-7-16-18(28-5)9-14-8-15-10-23(4,29-13(3)24)11-17(25)19(15)22(27)20(14)21(16)26/h6-9,12,26-27H,10-11H2,1-5H3/b7-6+ |

InChI Key |

KICSREDCVHEFSG-VOTSOKGWSA-N |

SMILES |

CC(C)C=CC1=C(C2=C(C3=C(CC(CC3=O)(C)OC(=O)C)C=C2C=C1OC)O)O |

Isomeric SMILES |

CC(C)/C=C/C1=C(C2=C(C3=C(CC(CC3=O)(C)OC(=O)C)C=C2C=C1OC)O)O |

Canonical SMILES |

CC(C)C=CC1=C(C2=C(C3=C(CC(CC3=O)(C)OC(=O)C)C=C2C=C1OC)O)O |

Other CAS No. |

70322-88-2 |

Synonyms |

vismione A vismione-A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1. Structural Comparison of Vismione A and Analogs

Cytotoxic Activity and Molecular Targets

This compound vs. Vismione B

- Its C-6 hydroxyl group may enhance membrane permeability.

Vismione E: A Marine Fungal Derivative

Vismione E exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 9.0 µM) and PC-3 prostate cancer cells. Key mechanisms include:

- IMPDH2 Inhibition: Vismione E binds to IMPDH2 (a purine biosynthesis enzyme) with a ΔG of −7.48 kcal/mol, comparable to mycophenolic acid (−7.74 kcal/mol) . The prenyl chain at C-6 stabilizes interactions with Lys489 and Glu487 residues .

- Cell Cycle Arrest : Induces G1/S phase arrest in MCF-7 cells at 10 µM, reducing proliferation by 40% after 48 hours .

Comparison with this compound :

The absence of a C-6 prenyl group in this compound likely reduces its affinity for IMPDH2, as seen in the deprenylated analog of vismione E, which showed weaker binding (ΔG = −6.72 kcal/mol) .

Metal Chelation and Photophysical Properties

Target Selectivity and Drug Design Potential

- Its methyl group at C-6 may hinder interactions compared to vismione E’s hydroxyl group.

- This compound ’s simpler substitution pattern (C-3 prenyl only) may limit its versatility in targeting multiple enzymes but could improve pharmacokinetic properties like solubility.

Q & A

Q. What validated methods are recommended for isolating Vismione A from Vismia species?

this compound, a prenylated anthranoid, is typically isolated via chloroform or acetone extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation relies on spectral analysis (NMR, MS) and comparison with known anthranoid derivatives. For example, studies on Vismia guaramirangae and V. japurensis used chloroform extraction to isolate this compound and related compounds, with NMR confirming planar structures .

Q. How does this compound contribute to chemotaxonomic studies of the Vismia genus?

this compound serves as a chemotaxonomic marker due to its species-specific distribution. For instance, its presence in Vismia guaramirangae and absence in other species like Psorospermum febrifigum highlight phylogenetic distinctions. Analytical techniques such as HPLC-DAD and LC-MS are critical for mapping its occurrence across species .

Q. What are the primary challenges in characterizing this compound’s stability under experimental conditions?

Anthranoids like this compound are prone to oxidation and photodegradation. Stability studies require controlled environments (e.g., inert atmospheres, low-light conditions) and real-time monitoring via UV-Vis spectroscopy or HPLC to track degradation products .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s biological activity while minimizing confounding variables?

- Experimental Design : Use the PICO framework (Population: cell lines/organisms; Intervention: this compound dosage; Comparison: controls/analogs; Outcome: cytotoxicity/mechanistic endpoints).

- Methodology : Employ dose-response assays (e.g., MTT for cytotoxicity) combined with pathway-specific inhibitors to isolate mechanisms. For example, co-treatment with autophagy inhibitors (e.g., chloroquine) can clarify autophagy-dependent vs. -independent effects .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Comparative Assays : Replicate studies using standardized protocols (e.g., identical cell lines, serum-free conditions).

- Data Triangulation : Cross-validate results via orthogonal methods (e.g., transcriptomics for gene expression alongside metabolomics).

- Error Analysis : Quantify uncertainties in IC50 values using error propagation models and report confidence intervals .

Q. How can in silico modeling enhance the study of this compound’s structure-activity relationships (SAR)?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., topoisomerases).

- QSAR Models : Train models on anthranoid datasets to predict modifications that enhance bioactivity. Validate predictions with synthetic analogs .

Q. What methodologies are effective for tracking this compound’s metabolic fate in vivo?

- Isotopic Labeling : Synthesize -labeled this compound to trace absorption/distribution via scintillation counting.

- Mass Spectrometry Imaging (MSI) : Spatial resolution of metabolites in tissue sections, coupled with HPLC-MS/MS for quantification .

Methodological Considerations

Q. How should researchers address variability in this compound extraction yields across plant tissues?

- Optimized Protocols : Compare Soxhlet vs. ultrasound-assisted extraction for efficiency.

- Matrix-Specific Calibration : Develop tissue-specific calibration curves using spike-and-recovery experiments to account for matrix effects .

Q. What criteria ensure robust formulation of hypotheses about this compound’s ecological roles?

Apply the FINER framework :

Q. How to integrate ethnobotanical data into this compound research effectively?

- Ethnographic Interviews : Use semi-structured questionnaires to document traditional uses of Vismia species.

- Triangulation : Cross-reference ethnobotanical claims with phytochemical and bioactivity data .

Data Presentation and Reproducibility

Q. What guidelines ensure transparency in reporting this compound’s spectral data?

Q. How to mitigate biases in literature reviews on this compound’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.